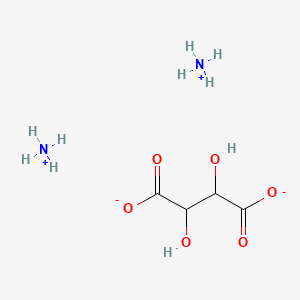

Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

説明

特性

CAS番号 |

3164-29-2 |

|---|---|

分子式 |

C4H9NO6 |

分子量 |

167.12 g/mol |

IUPAC名 |

azanium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1 |

InChIキー |

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N |

異性体SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

正規SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

沸点 |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

密度 |

1.601 g/cu cm |

物理的記述 |

White solid; [Hawley] Soluble in water; [MSDSonline] |

関連するCAS |

3095-65-6 |

溶解性 |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

同義語 |

L(+)-Tartaric acid diammonium salt |

蒸気圧 |

7.1X10-16 mm Hg at 25 °C |

製品の起源 |

United States |

Historical and Foundational Research on Ammonium Tartrate

Genesis of Chirality and Stereochemistry Research

The foundational concepts of chirality and stereochemistry were born from meticulous observations of tartrate salts, with the double salt sodium ammonium (B1175870) tartrate playing a central role.

In the mid-19th century, the scientific community was puzzled by a phenomenon related to tartaric acid, a compound found in wine. libretexts.org A form of tartaric acid derived from wine was known to be optically active, meaning it could rotate the plane of polarized light. libretexts.orglibretexts.org However, another form, known as "racemic acid," was chemically identical but optically inactive. libretexts.orgwikipedia.org

In 1848, the young French chemist Louis Pasteur embarked on a study of the crystalline forms of the salts of these acids. libretexts.orglibretexts.org While investigating a solution of sodium ammonium tartrate (then referred to as sodium ammonium paratartrate), Pasteur made a groundbreaking observation. libretexts.orgpasteur.fr He noticed that upon crystallization below 28°C, the salt formed two distinct types of crystals. libretexts.org Crucially, these two crystal forms were mirror images of each other and could not be superimposed, a property known as hemihedral enantiomorphism. libretexts.orglibretexts.org This relationship is analogous to that of a left and right hand. libretexts.org

Driven by the hypothesis that the dissymmetry of the crystals might be linked to the optical activity of their component molecules, Pasteur painstakingly separated the two types of crystals by hand using tweezers and a magnifying glass. libretexts.orgwikipedia.orgucla.edu When he dissolved each set of crystals in water separately, he discovered that one solution was dextrorotatory (rotating plane-polarized light to the right), identical to the known tartaric acid from wine. libretexts.orglibretexts.org The other solution was levorotatory (rotating light to the left) to the same degree. libretexts.orglibretexts.org A 50:50 mixture of the two, like the original racemic acid, was optically inactive because the opposing rotations cancelled each other out. libretexts.orgmasterorganicchemistry.com This experiment marked the first-ever resolution of a racemic mixture. libretexts.orglibretexts.org

Table 1: Properties of Tartaric Acid Isomers Observed by Pasteur

| Property | Dextrorotatory Tartaric Acid | Levorotatory Tartaric Acid | Racemic Acid (Mixture) |

| Source | Naturally occurring in grapes libretexts.org | Separated by Pasteur libretexts.org | Known optically inactive form libretexts.org |

| Crystal Shape | Asymmetric, "right-handed" libretexts.org | Asymmetric, "left-handed" (mirror image) libretexts.org | Mixture of both crystal types libretexts.org |

| Optical Activity | Rotates plane-polarized light clockwise (+) libretexts.org | Rotates plane-polarized light counter-clockwise (-) libretexts.org | No rotation (optically inactive) libretexts.org |

Pasteur's findings had profound implications that extended far beyond the properties of tartrate crystals. He correctly inferred that the difference in optical activity and crystal shape must originate from an intrinsic asymmetry at the molecular level. sif.itpurdue.edu He proposed that the molecules themselves must exist in two non-superimposable, mirror-image forms, which he termed "dissymmetry." nih.gov This concept is now known as chirality, and the two mirror-image forms are called enantiomers. britannica.comopenedition.org

This discovery laid the essential groundwork for the science of stereochemistry. libretexts.orgbritannica.com It established that molecules with the same chemical composition could have different three-dimensional structures, leading to different physical properties like optical activity. sif.itnih.gov The idea of molecular asymmetry was a radical concept at a time when the tetrahedral nature of the carbon atom had not yet been proposed. libretexts.orgnih.gov Pasteur's work demonstrated that understanding the spatial arrangement of atoms was crucial for comprehending the behavior of chemical compounds, a principle that remains central to modern chemistry, biology, and medicine. britannica.commdpi.com

Louis Pasteur's Seminal Investigations on Sodium Ammonium Tartrate Isomers

Evolution of Synthetic Methodologies for Ammonium Tartrate in Research Contexts

Ammonium tartrate, the diammonium salt of tartaric acid, is a key compound in various research fields. mpbio.comwikipedia.org Its synthesis has been refined over time to meet the specific requirements of different applications.

The synthesis of ammonium tartrate is generally achieved through a straightforward acid-base neutralization reaction. The primary starting materials are tartaric acid and a suitable ammonium precursor.

Reaction with Ammonium Hydroxide (B78521): A common laboratory method involves dissolving tartaric acid in water and neutralizing it with ammonium hydroxide. chembk.com The reaction converts the carboxylic acid groups of tartaric acid into ammonium carboxylate groups.

Reaction with Ammonium Carbonate: Another established method is the reaction of tartaric acid with ammonium carbonate. wikipedia.orgchembk.com In this procedure, tartaric acid is dissolved in water, and ammonium carbonate is added until the solution becomes slightly alkaline. chembk.com The mixture is then typically boiled and evaporated to induce crystallization. smolecule.com

A variation involves using an organic solvent. For instance, passing ammonia (B1221849) gas into an ethanol (B145695) solution of tartaric acid causes the precipitation of ammonium tartrate as an amorphous powder, which can then be isolated. smolecule.compatsnap.com

The conditions for synthesizing ammonium tartrate can be tailored to produce material with specific characteristics required for research.

Protein Crystallography: In protein structural analysis, particularly X-ray crystallography, ammonium tartrate is used as a precipitant to help form high-quality protein crystals. sigmaaldrich.comchemicalbook.com The optimization of crystallization conditions, including the purity and concentration of the ammonium tartrate solution, is critical for obtaining crystals suitable for diffraction analysis. sigmaaldrich.com

Cell Culture: Ammonium tartrate serves as a nitrogen source in various cell culture media. chemicalbook.comsigmaaldrich.com For these applications, the synthesis must ensure high purity and the absence of contaminants that could be toxic to cells. For example, in the cultivation of the moss Physcomitrella patens, a specific concentration of 2.5 mM ammonium tartrate in the media was found to enhance protoplast survival. sigmaaldrich.compubcompare.ai Similarly, it has been used in media for growing fungi like Nectria catalinensis and Ceriporiopsis subvermispora to study enzyme production. sigmaaldrich.commdpi.com

ESR Dosimetry: Research into electron spin resonance (ESR) dosimetry has explored ammonium tartrate as a sensitive material for measuring radiation doses. mpbio.comshowa-america.com Studies have shown it to have a linear dose response and high sensitivity, which can be further enhanced by deuterating the crystals during synthesis. nih.gov The preparation for this application requires tight control over crystal quality and composition. nih.gov

Table 2: Examples of Optimized Synthesis/Application Conditions

| Research Application | Key Parameter/Condition | Purpose/Finding |

| Recovery from Waste | Adjusting pH to 6.0-7.0 with ammonia in an organic solvent (e.g., methanol, isopropanol) patsnap.com | To precipitate ammonium tartrate and ammonium hydrogen tartrate for recovery. patsnap.com |

| Fungal Enzyme Production | Varying concentrations of ammonium tartrate (e.g., 1.05 g L⁻¹) and other media components. mdpi.com | To optimize the production of ligninolytic enzymes like laccase and manganese peroxidase. mdpi.com |

| Moss Cultivation | Supplementing basal media with 5 mM ammonium tartrate. pubcompare.ai | Used for the induction of reproductive organs in moss tissue. pubcompare.ai |

| ESR Dosimetry | Deuteration of crystals during synthesis. nih.gov | To improve the sensitivity of the material for measuring radiation by a factor of 1.4. nih.gov |

Advanced Crystallographic and Structural Investigations of Ammonium Tartrate

Crystal Growth Research and Engineering

The ability to grow high-quality single crystals of ammonium (B1175870) tartrate is fundamental to its detailed structural analysis and application. Researchers have employed and studied various techniques to achieve this, each with its own set of advantages and resulting crystal characteristics.

Solution Growth Techniques (e.g., Slow Evaporation Method)

The slow evaporation method is a widely used technique for growing ammonium tartrate crystals from an aqueous solution. rasayanjournal.co.inresearchgate.net This method involves preparing a saturated solution of ammonium tartrate in a suitable solvent, typically double-distilled water, and allowing the solvent to evaporate slowly at a constant temperature. rasayanjournal.co.in For instance, ammonium tartrate crystals can be synthesized by reacting tartaric acid and ammonium carbonate in a 1:1 molar ratio in water. rasayanjournal.co.in The resulting saturated solution is then filtered and left undisturbed for slow evaporation, leading to the formation of colorless, transparent single crystals over a period of several days to weeks. rasayanjournal.co.insphinxsai.com This technique has been successfully used to grow crystals for various characterization studies, including nonlinear optical (NLO) applications. rasayanjournal.co.inresearchgate.net

Another approach within solution growth is the unidirectional Sankaranarayanan–Ramasamy (SR) method, which has been shown to produce high-quality, large-sized ammonium D,L-tartrate (AMT) single crystals. tandfonline.com This method has demonstrated the capability to grow crystals with lower dislocation density compared to those grown by conventional slow evaporation. tandfonline.com

Gel Growth Methodologies for Single Crystals

For tartrate compounds that are sparingly soluble in water or decompose before melting, the gel growth method offers a viable alternative to solution and melt techniques. ias.ac.in This method allows for controlled diffusion and a convection-free growth environment. ias.ac.in Silica (B1680970) gel is commonly used as the growth medium. ias.ac.inijirset.com

In a typical setup, a silica gel is prepared by mixing sodium metasilicate (B1246114) solution with a solution of tartaric acid. ias.ac.in The concentration of tartaric acid is a critical parameter, with a minimum concentration required for gelation to occur. ias.ac.in Once the gel is set, a feed solution, such as ammonium bromide, is carefully added on top. ias.ac.in The diffusion of the ammonium salt into the tartaric acid-impregnated gel leads to the formation of ammonium tartrate crystals within the gel matrix. ias.ac.in This method has been particularly useful for growing d-ammonium hydrogen tartrate (d-AHT) single crystals. ias.ac.in

Systematic Studies of Crystallization Parameters (e.g., pH, concentration, temperature)

The properties and quality of ammonium tartrate crystals are highly dependent on the crystallization parameters. Systematic studies have been conducted to understand the influence of factors such as pH, concentration, and temperature.

pH: While the pH of the gel solution does not appear to have a significant role in the gel formation or the morphology of the growing crystals for d-AHT, it is a parameter that is often controlled in solution growth methods. ias.ac.innih.gov For instance, a 0.2 molar aqueous solution of ammonium tartrate has a pH of 6.5. nih.gov

Concentration: The concentration of the reactants is a dominant factor. In gel growth, the concentration of tartaric acid in the gel and the concentration of the feed solution are crucial. ias.ac.in For d-AHT, a minimum tartaric acid concentration of 0.5 M is necessary for gel formation. ias.ac.in The concentration of the feed solution also plays a role in the growth of transparent crystals. ias.ac.in In protein crystallization, ammonium tartrate is used as a precipitant, and its concentration is varied to optimize crystal growth. acs.orgresearchgate.net

Temperature: Temperature can influence the triboluminescence intensity of tartrate crystals, with the intensity generally decreasing as the temperature increases. aps.org In protein crystallization, temperature is a key parameter for optimization, with different temperatures leading to crystals of varying quality and diffraction resolution. nih.gov For some hydrogenation processes, the crystallization temperature of ammonium salts is a critical factor to prevent deposition. e3s-conferences.org

Exploration of Crystal Habits and Morphological Development

The external shape or habit of a crystal is a macroscopic expression of its internal atomic arrangement. The morphology of ammonium tartrate crystals can be influenced by the growth conditions.

In gel growth of d-AHT, different crystal habits have been observed, including needle-shaped, orthorhombic disphenoidal, and sphenoidal (tetrahedral) crystals. ias.ac.in The quantity of tartaric acid in the gel was found to be the determining factor for the crystal habit. ias.ac.in For example, needle-shaped crystals were obtained with 20% tartaric acid in the gel, while orthorhombic disphenoidal and disphenoidal crystals were formed at higher concentrations (30-40% and 50-60%, respectively). ias.ac.in The growth direction for different habits of d-AHT crystals is along the c-axis. ias.ac.in

The morphology of crystals grown by slow evaporation can also be studied. For instance, the Sankaranarayanan–Ramasamy (SR) method has been used to grow uniaxial ammonium D,L-tartrate single crystals with specific dimensions. tandfonline.com

Crystal Optimization for X-ray Diffraction Studies

Optimizing crystal quality is crucial for obtaining high-resolution data from X-ray diffraction analysis. hamptonresearch.com Ammonium tartrate is itself used as a component in the crystallization of biological macromolecules, such as proteins and DNA complexes, to facilitate the growth of diffraction-quality crystals. smolecule.comnih.govresearchgate.net

In the crystallization of the Smad1 MH1 domain bound to a DNA element, ammonium tartrate was used as a precipitant. nih.govresearchgate.net The optimization process involved varying the concentration of ammonium tartrate, along with other components like polyethylene (B3416737) glycol (PEG), and additives such as 2-propanol and glycerol. nih.govresearchgate.net Temperature was also a critical parameter that was optimized to obtain better diffracting crystals. nih.gov These systematic optimizations led to the growth of crystals that diffracted to a resolution of 2.7 Å. nih.govresearchgate.net

Structural Characterization and Analysis in Solid State

Once suitable crystals are grown, they are subjected to various analytical techniques to determine their crystal structure and properties in the solid state.

Single-crystal X-ray diffraction (XRD) is the primary technique used to determine the precise arrangement of atoms within the crystal lattice. rasayanjournal.co.inias.ac.in Studies on ammonium tartrate have revealed that it crystallizes in the monoclinic system with the space group P2₁. wikipedia.orgrasayanjournal.co.in The lattice parameters have been determined by multiple research groups. wikipedia.orgrasayanjournal.co.in

A neutron diffraction study of ammonium tartrate provided more accurate positions of the hydrogen atoms, which are difficult to locate with X-rays. ias.ac.in This study confirmed the heavy atom parameters from earlier X-ray work and provided detailed insights into the hydrogen bonding network that stabilizes the crystal structure. ias.ac.in

The tartrate ion in the crystal structure is composed of two nearly identical planar halves, with an interplanar angle of approximately 62°. ias.ac.in The structure is held together by a network of N-H...O and O-H...O hydrogen bonds. ias.ac.in The ammonium ions exist as distorted tetrahedra. ias.ac.in

The table below summarizes the crystallographic data for ammonium tartrate from various studies.

| Parameter | Value (Yadava & Padmanabhan, 1973) ias.ac.in | Value (Rasayan J. Chem.) rasayanjournal.co.in | Value (Wikipedia) wikipedia.org |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ | P2₁ |

| a (Å) | 7.083 | 7.083 | 7.08 |

| b (Å) | 6.128 | 6.128 | 6.12 |

| c (Å) | 8.808 | 8.808 | 8.80 |

| β (°) | 92.42 | 92.42 | 92.42 |

| Z | 2 | 2 | 2 |

Single Crystal X-ray Diffraction (SCXRD) for Lattice Parameters and Crystal System Determination

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the crystal structure of a compound. Studies on ammonium tartrate have revealed that it crystallizes in the monoclinic system with the space group P21. rasayanjournal.co.inwikipedia.org This technique provides precise measurements of the unit cell dimensions, which are the fundamental repeating units of the crystal lattice.

The lattice parameters for ammonium tartrate have been determined with high precision using SCXRD. These parameters define the size and shape of the unit cell. A comparison of reported values is presented below.

| Parameter | Value (Yadav et al.) rasayanjournal.co.in | Value (Rasayan J. Chem) rasayanjournal.co.in | Value (Wikipedia) wikipedia.org |

|---|---|---|---|

| a (Å) | 7.081(2) | 7.081(4) | 7.08 |

| b (Å) | 6.1148 | 6.128(3) | 6.12 |

| c (Å) | 8.762(5) | 8.808(1) | 8.80 |

| β (°) | 92.36 | 92.42 | 92.42 |

These SCXRD studies confirm the monoclinic crystal system for ammonium tartrate. rasayanjournal.co.in It is important to note that other tartrate compounds, such as potassium ammonium L-tartrate, also crystallize in the monoclinic system but with a different space group (P1). sphinxsai.com In contrast, some tartrate derivatives like morpholinium hydrogen tartrate adopt an orthorhombic crystal system. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, primarily used to confirm the crystalline nature of a material and to identify its constituent phases. creative-biostructure.com For ammonium tartrate, PXRD analysis corroborates the findings from single crystal studies, showing well-defined diffraction peaks that are characteristic of a crystalline solid. rasayanjournal.co.inijirset.com The positions and intensities of these peaks serve as a unique "fingerprint" for the compound, allowing for phase identification by comparison with standard diffraction data. creative-biostructure.com The lattice parameters calculated from PXRD data for ammonium tartrate have been found to be in good agreement with those obtained from SCXRD. rasayanjournal.co.in This consistency between the two techniques provides a high degree of confidence in the determined crystal structure. The technique is also instrumental in ensuring the phase purity of the synthesized crystals. ijera.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of compounds. In the case of ammonium tartrate, both ¹H and ¹³C NMR have been utilized to confirm the molecular structure. rasayanjournal.co.in

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. Studies on ammonium tartrate have helped in understanding the nature of the molecular reorientations involving the ammonium ions. aip.org Specifically, the presence of two chemically inequivalent ammonium ions, which are hydrogen-bonded to the carboxyl and hydroxyl oxygen atoms, has been investigated. aip.org

¹³C NMR spectroscopy focuses on the carbon skeleton of the molecule. For ammonium tartrate, the resonance peak for the carboxylic acid group (COOH) is observed at approximately δ = 178.4 ppm. rasayanjournal.co.in This represents a downfield shift compared to pure tartaric acid (δ = 175.25 ppm), which is indicative of the bond formation between the ammonium ion and the tartaric acid, thus confirming the formation of the ammonium tartrate salt. rasayanjournal.co.in The peak corresponding to the CH carbon of the tartrate is observed at δ = 73.81 ppm. rasayanjournal.co.in High-resolution ¹³C NMR studies in the solid state have also been conducted on ammonium tartrate. berkeley.edu

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.govrasayanjournal.co.in These methods have been extensively applied to ammonium tartrate to confirm its chemical structure. rasayanjournal.co.inresearchgate.net

The FTIR and Raman spectra of ammonium tartrate show characteristic absorption bands corresponding to the various functional groups. The broadening of peaks in the higher wavenumber region (2800-3400 cm⁻¹) in both IR and Raman spectra is attributed to the stretching vibrations of O-H, NH₄⁺, and C-H groups. rasayanjournal.co.in The presence of hydrogen bonding in the crystal is confirmed by shifts in the vibrational frequencies of these groups. rasayanjournal.co.in For instance, an increase in the wavenumber of the NH₄⁺ asymmetric stretching vibration confirms the presence of N-H···O hydrogen bonds. rasayanjournal.co.in

A table summarizing the key vibrational frequencies and their assignments for ammonium tartrate is provided below.

| Functional Group | FTIR Wavenumber (cm⁻¹) rasayanjournal.co.in | Raman Wavenumber (cm⁻¹) rasayanjournal.co.in | Vibrational Mode |

|---|---|---|---|

| NH₄⁺ | 3215 | 3243 | Asymmetric Stretching |

| C-H | 2925 | 2968 | Stretching |

| C=O | 1707 | 1704 | Stretching |

| COO⁻ | 1556 | 1535 | Asymmetric Stretching |

| 1401 | 1395 | Symmetric Stretching | |

| C-H | 901 | 902 | Out-of-plane Bending |

Chiral Resolution and Enantioseparation Research

The phenomenon of chirality, or "handedness," is a fundamental concept in chemistry, and tartaric acid and its salts have been central to its discovery and understanding. arxiv.org

Mechanistic Studies of Spontaneous Resolution Phenomena

Ammonium tartrate holds a significant place in the history of stereochemistry. Louis Pasteur's groundbreaking experiments in 1848 with sodium ammonium tartrate led to the discovery of molecular chirality. nih.govsif.it He observed that racemic sodium ammonium tartrate crystallizes into two distinct types of crystals that are mirror images of each other. wikipedia.orglibretexts.org This process, known as spontaneous resolution, occurs when a racemic mixture crystallizes as a conglomerate, a physical mixture of enantiomerically pure crystals. wikipedia.orgrsc.org

Mechanistic studies have shown that for spontaneous resolution to occur, the intermolecular interactions between molecules of the same chirality must be stronger than those between molecules of opposite chirality. This preference for self-recognition leads to the formation of separate homochiral crystals. rsc.org Pasteur was able to manually separate these left-handed and right-handed crystals, a pivotal moment that laid the foundation for the field of stereochemistry. nih.govresearchgate.net The phenomenon has since been demonstrated with other compounds, but the tartrates remain the classic example. wikipedia.org

Investigations into Chiral Recognition and Assembly Processes in Crystal Formation

The process of how chiral molecules recognize each other and assemble into larger crystalline structures is an active area of research. In the case of ammonium tartrate and related compounds, chiral recognition is the key to the formation of enantiomerically pure crystals from a racemic solution. mdpi.com During crystallization, molecules of the same handedness preferentially interact and aggregate, leading to the growth of homochiral crystal lattices. rsc.org

The study of these assembly processes is crucial for developing methods of enantioseparation. d-nb.info Understanding the specific intermolecular forces, such as hydrogen bonding, that govern chiral recognition allows for the design of crystallization processes that can selectively produce one enantiomer. rsc.org While spontaneous resolution is a fascinating phenomenon, it is relatively rare. rsc.org Therefore, research into the underlying principles of chiral recognition in systems like ammonium tartrate is vital for advancing the broader field of chiral separation technologies. nih.gov

Spectroscopic and Electrochemical Research Methodologies Utilizing Ammonium Tartrate

Applications in Advanced Spectroscopic Analysis

Ammonium (B1175870) tartrate's utility extends to several advanced spectroscopic methods, where its unique chemical and physical properties are leveraged for sensitive and accurate measurements.

Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR) Dosimetry Research

Ammonium tartrate has emerged as a promising material for Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), dosimetry. mdpi.commpbio.comshowa-america.comshowa-america.comchemkits.eu This technique measures the concentration of stable free radicals produced in a material upon exposure to ionizing radiation, which is proportional to the absorbed dose. researchgate.net Ammonium tartrate has been investigated as a potential alternative to alanine, the standard reference dosimeter, due to its advantageous features. mdpi.comsciforum.net These include a simple EPR spectrum, highly stable radiation-induced radicals, and a lower limit of detection. mdpi.comresearchgate.net Studies have shown that ammonium tartrate exhibits a higher sensitivity to radiation doses compared to alanine, with a sensitivity factor ranging from 1.84 to 2.1 times greater. mdpi.comsciforum.net Furthermore, its signal-to-noise ratio is twice that of alanine. osti.govnih.gov

The ESR signal intensity of ammonium tartrate demonstrates a linear response to absorbed doses in a wide range, from 0.5 to 4000 Gy. diva-portal.org This linearity, coupled with a dose resolution of 0.1 Gy at the 0.5 Gy level, makes it suitable for clinical dosimetry. diva-portal.org The compound's response has been characterized for various radiation types, including high-energy photons and electrons used in radiotherapy. nih.gov While no significant dependence on beam quality was observed for high-energy beams, dose underestimation was noted with low-energy X-rays. nih.gov The addition of gadolinium oxide to ammonium tartrate has been shown to enhance neutron sensitivity by more than an order of magnitude. oup.comnih.gov

Table 1: Comparison of Dosimetric Properties

| Property | Ammonium Tartrate | Alanine |

|---|---|---|

| Relative Sensitivity | 1.84 - 2.1 times higher mdpi.comsciforum.net | Reference mdpi.com |

| Signal-to-Noise Ratio | 2 times higher osti.govnih.gov | Reference osti.govnih.gov |

| Dose Resolution at 0.5 Gy | 0.1 Gy diva-portal.org | 0.3 Gy diva-portal.org |

| Linear Dose Response Range | 0.5 - 4000 Gy diva-portal.org | Wide range sciforum.net |

Upon irradiation, ammonium tartrate forms stable radical species that are detectable by EPR spectroscopy. mdpi.comresearchgate.net While the EPR spectrum appears simple, it is understood to be complex, arising from more than one type of radical. sciforum.netnih.gov An initial unstable radical is formed, which then converts to a more stable secondary radical within a few hours. diva-portal.org After an initial period of rapid signal increase in the first 6 hours post-irradiation, the signal becomes more stable. osti.govnih.gov

Continuous-wave (cw-EPR) and pulsed-EPR techniques have been employed to identify and characterize these radical species. researchgate.net Studies have identified a second radical species in addition to the one formed by hydrogen elimination at the C(2) position. researchgate.net The spatial distribution of these radicals is not uniform and depends on the type and energy of the radiation. radioprotection.orgcnr.itallenpress.com Techniques like Double Electron-Electron Resonance (DEER) and electron spin echo decay analysis have been used to probe these distributions. cnr.itallenpress.comradioprotection.org These methods provide information on the microscopic local concentration of radicals and the distances between them, which can be in the range of 1.5 to 8 nm. researchgate.netradioprotection.orgnih.gov The distribution of distances between radicals has been shown to differ for samples irradiated with protons versus gamma photons. cnr.it

The spatial distribution of radiation-induced free radicals in ammonium tartrate is dependent on the Linear Energy Transfer (LET) of the radiation, which is the energy deposited per unit of path length. radioprotection.orgcnr.it This property allows for the use of EPR techniques to discriminate between different types of radiation. radioprotection.orgradioprotection.org As the LET of the radiation increases, the ESR signal intensity decreases, although the shape of the spectrum remains unchanged. osti.govnih.gov

By analyzing the power saturation behavior of the ESR signal, it is possible to distinguish between radiation beams with different LETs, such as gamma photons, electrons, and protons. nih.gov Pulsed EPR techniques, including two-pulse electron spin echo decay and DEER, have proven to be valuable tools for distinguishing the LET of radiation beams. allenpress.comnih.gov These methods can reveal differences in the local radical distributions even when the conventional cw-EPR spectra are indistinguishable. allenpress.comnih.gov The ratio of different components of the EPR signal, such as the second harmonic out-of-phase component to the first harmonic in-phase component, also shows a dependence on the radiation's LET. allenpress.com

Table 2: LET Dependence of EPR Signal in Ammonium Tartrate

| Radiation Type | LET Characteristic | Effect on EPR Signal |

|---|---|---|

| High LET (e.g., Protons) | High energy deposition per unit path radioprotection.org | Decreased signal intensity osti.govnih.gov |

| Low LET (e.g., Gamma Photons) | Low energy deposition per unit path radioprotection.org | Higher signal intensity compared to high LET osti.govnih.gov |

Investigation of Radiation-Induced Radical Species and Their Spatial Distribution

Mass Spectrometry (MS) Compatibility Studies

Ammonium tartrate's properties also make it a valuable component in certain mass spectrometry applications, particularly in the analysis of large biomolecules.

A significant challenge in coupling Hydrophobic Interaction Chromatography (HIC) with Mass Spectrometry (MS) is the incompatibility of the high concentrations of non-volatile salts typically used in HIC mobile phases, such as ammonium sulfate (B86663). chromatographyonline.comnih.gov Ammonium tartrate has been identified as a kosmotropic and thermally decomposable salt that offers an effective solution to this problem. nih.govresearchgate.nettandfonline.com Its use as a mobile phase salt in HIC allows for both excellent separation of analytes, such as antibody-drug conjugates (ADCs), and compatibility with native MS analysis. nih.govresearchgate.nettandfonline.com

Ammonium tartrate provides comparable separation performance to ammonium sulfate in HIC. acs.orgnih.gov It has been successfully used in online native HIC-MS methods for the characterization of different drug-to-antibody ratio (DAR) species in ADCs. nih.govresearchgate.net This approach often incorporates an online desalting step, such as size exclusion chromatography, between the HIC and MS stages to further enhance sensitivity. chromatographyonline.comnih.gov The use of ammonium tartrate-based mobile phases has been shown to improve retention power, peak shape, and resolution in HIC separations of ADCs. researchgate.net

Table 3: Comparison of Salts for HIC-MS

| Salt | MS Compatibility | HIC Performance |

|---|---|---|

| Ammonium Tartrate | Good, thermally decomposable nih.govresearchgate.net | Excellent separation, comparable to ammonium sulfate researchgate.netacs.orgnih.gov |

| Ammonium Sulfate | Poor, non-volatile chromatographyonline.comnih.govtandfonline.com | Excellent separation, standard for HIC tandfonline.comacs.orgnih.gov |

| Ammonium Acetate | Good, volatile tandfonline.com | Weaker retention, requires high concentrations tandfonline.com |

Ammonium tartrate has found utility in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly in post-source decay (PSD) analysis. It has been used as an additive in the MALDI matrix to facilitate the analysis of oligonucleotides. mpbio.comshowa-america.comshowa-america.comchemkits.eusigmaaldrich.comshowa-america.com In this context, it can help to displace sodium ions, leading to cleaner spectra and more reliable analysis. mpbio.comsigmaaldrich.comshowa-america.com

In some MALDI applications, ammonium tartrate is used in combination with other matrix components, such as 3-hydroxypicolinic acid and ammonium citrate (B86180), to optimize the detection of specific analytes. nih.gov While the addition of ammonium salts like ammonium tartrate is intended to promote the formation of [M-H]⁻ species in negative-ion mode, its effectiveness can vary depending on the analyte. nih.gov For instance, in the analysis of highly sulfated oligosaccharides, the addition of ammonium tartrate did not lead to the expected sodium/hydrogen exchange. nih.gov

Utility as a Thermally Decomposable Salt for Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) Coupling

General Spectroscopic Probes and Characterization

Ammonium tartrate crystals are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical information processing and data storage. rasayanjournal.co.in UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is a fundamental technique used to characterize these crystals. This analysis determines the optical transmission window, which is the range of wavelengths the material is transparent to, and the optical band gap (Eg), a critical parameter for NLO materials.

A study on solution-grown ammonium tartrate crystals utilized a UV-Vis-NIR spectrometer to record the transmission spectrum between 190 nm and 1100 nm. rasayanjournal.co.in The results showed that the crystal exhibits good transparency throughout the entire visible region, with a lower cutoff wavelength occurring at approximately 220 nm. rasayanjournal.co.in This wide transmission range is a desirable characteristic for NLO applications, as the material must not absorb light at the fundamental and harmonic wavelengths used in processes like frequency doubling. rasayanjournal.co.in

From the absorption data derived from the transmission spectrum, the optical band gap can be calculated. For the ammonium tartrate crystal, the band gap was determined to be 5.045 eV. rasayanjournal.co.in A large band gap is indicative of high optical transparency and is a key feature for materials intended for use in optoelectronic devices. rasayanjournal.co.insemanticscholar.org

Optical Properties of Ammonium Tartrate Crystal

| Parameter | Value | Significance in NLO |

|---|---|---|

| Transmission Range | Transparent in the entire visible region | Allows for use in devices operating with visible light without significant loss of signal. |

| Lower Cutoff Wavelength | ~220 nm | Defines the operational limit in the ultraviolet spectrum; suitable for generating wavelengths up to this point. rasayanjournal.co.in |

| Optical Band Gap (Eg) | 5.045 eV | A large band gap correlates with high damage threshold and transparency, essential for NLO applications. rasayanjournal.co.in |

Electrochemical Research Applications

Aqueous electrolytes are gaining attention for supercapacitors due to their safety, sustainability, and cost-effectiveness compared to organic electrolytes. researchgate.net Ammonium tartrate has been investigated as a novel, metal-free, and non-toxic aqueous electrolyte for electrical double-layer capacitors (EDLCs).

Research comparing tartrate-based electrolytes (sodium tartrate and ammonium tartrate) with standard inorganic electrolytes like sodium sulfate demonstrated significant performance advantages. researchgate.net Key findings include:

Enhanced Conductivity : Replacing the sodium cation with an ammonium cation resulted in a 40-60% improvement in electrolyte conductivity. researchgate.net

High Specific Capacitance : Carbon electrodes in these new tartrate-based electrolytes achieved high specific capacitances, reaching up to 117 Fg⁻¹. researchgate.net

Energy Density : EDLCs utilizing a 1 M ammonium tartrate electrolyte showed a high energy density of 9.88 Whkg⁻¹ at a current density of 0.1 Ag⁻¹. researchgate.net

Long-Term Stability : Floating tests, which assess durability, indicated excellent long-term performance. The supercapacitors retained over 80% of their initial capacitance after being held at a cell voltage of 1.6 V for 120 hours. researchgate.net

These findings propose ammonium tartrate as a key component in developing eco-friendly and high-performance supercapacitor devices.

Performance of 1 M Ammonium Tartrate Electrolyte in EDLCs

| Performance Metric | Value/Observation | Reference |

|---|---|---|

| Specific Capacitance | Up to 117 Fg⁻¹ | researchgate.net |

| Energy Density | 9.88 Whkg⁻¹ (at 0.1 Ag⁻¹) | researchgate.net |

| Capacitance Retention | >80% after 120h at 1.6V | researchgate.net |

| Conductivity Improvement (vs. Sodium) | 40-60% | researchgate.net |

Electrodeposition is a technique used to produce metallic alloy coatings with specific properties. The codeposition of metals with different standard electrode potentials is challenging and often requires the use of complexing (or chelating) agents in the electrolyte bath. researchgate.netmdpi.com Ammonium tartrate is utilized for this purpose, as the tartrate anion can form stable complexes with various metal ions, altering their reduction potentials to allow for simultaneous deposition. researchgate.netscielo.br

Cu-Ni Alloys : The electrodeposition of Cu-Ni alloys is difficult without a complexing agent. researchgate.net While some studies have used a mixed bath of sodium tartrate and sodium citrate to improve coating quality, the principle relies on the tartrate ion's complexing ability. researchgate.net

Fe-Co-Pt Alloys : Ammonium tartrate has been successfully used to formulate stable alkaline baths for the electrodeposition of Fe-Co-Pt magnetic thin films. researchgate.netscielo.bramanote.com The tartrate complexes help control the deposition rates of the individual metals, leading to the formation of the desired alloy.

Ni-Mo Alloys : The electrodeposition of Ni-Mo alloys is classified as an induced codeposition process, which requires complexing agents. nih.govresearchgate.net Both tartrate and citrate are common complexing agents used in these baths, often in conjunction with ammonium hydroxide (B78521). nih.govfrontiersin.org The presence of ammonium ions is considered critical for promoting the reduction of nickel and forming metallic Ni-Mo alloys rather than composites containing oxygen. nih.govnih.gov

In electroanalytical chemistry, a supporting electrolyte is added to the solution to minimize resistance and ensure that the analyte migrates to the electrode surface primarily through diffusion. Ammonium tartrate is an effective supporting electrolyte for the analysis of various organic compounds, most notably curcumin (B1669340). semanticscholar.orgtandfonline.com

The electrochemical behavior of curcumin has been studied using direct current polarography (DCP) and differential pulse polarography (DPP) in an ammonium tartrate supporting electrolyte. semanticscholar.orgnih.govbioencapsulation.net In one study using 1 M ammonium tartrate at a pH of 8.1, DPP analysis of curcumin yielded two distinct reduction peaks with peak potentials (Eₚ) at -1125 mV and -1275 mV versus a Saturated Calomel Electrode (SCE). semanticscholar.org The high sensitivity of DPP allows for the resolution of two peaks, whereas DCP shows a single wave. semanticscholar.org The peak current in these analyses was found to be directly proportional to the concentration of curcumin, enabling its quantitative determination in pharmaceutical formulations and natural extracts. semanticscholar.orgbioencapsulation.net The choice of ammonium tartrate at a specific pH (e.g., 5.7 or 8.1) is crucial for obtaining well-defined polarographic waves and minimizing matrix effects from the sample. semanticscholar.orgtandfonline.com

Polarographic Analysis of Curcumin in Ammonium Tartrate Electrolyte

| Technique | Supporting Electrolyte | pH | Observed Potential(s) vs. SCE | Reference |

|---|---|---|---|---|

| DCP | 1 M Ammonium Tartrate | 8.1 ± 0.1 | E₁/₂ = -1275 mV | semanticscholar.org |

| DPP | 1 M Ammonium Tartrate | 8.1 ± 0.1 | Eₚ = -1125 mV and -1275 mV | semanticscholar.org |

| DCP / DPP | 0.1 M Ammonium Tartrate | 5.7 ± 0.1 | E₁/₂ = -1275 mV (DCP); Eₚ = -1125 mV, -1275 mV (DPP) | tandfonline.combioencapsulation.net |

Ammonium tartrate not only supports electrochemical analysis but also plays a role in elucidating reaction mechanisms.

In the analysis of curcumin, the presence of ammonium tartrate as the electrolyte allows for the study of its reduction mechanism. It has been proposed that the electro-reduction of curcumin in its enolic form involves a two-electron, two-proton reduction at each of the two double bonds located near the ketone and hydroxyl functional groups. mdpi.com Furthermore, studies on the interaction between curcumin and iron (Fe(II)) in an ammonium tartrate medium revealed the formation of a 1:1 metal-ligand complex. This was confirmed by a shift in the half-wave potential of Fe(II) to more negative values as the curcumin concentration increased, indicating complexation. tandfonline.combioencapsulation.net

In the context of Ni-Mo electrodeposition, the presence of ammonium ions from ammonium tartrate or ammonium hydroxide is key to the induced co-deposition mechanism. It is suggested that Ni(NH₃)₃²⁺ complexes play a critical role in the process, which involves reduced nickel and absorbed hydrogen atoms. nih.gov

Broader studies have also shown that tartrate can mediate electron transfer in other systems. For instance, a tartrate-EDTA-Fe complex was found to facilitate a reversible redox reaction that enhanced ammonia (B1221849) recovery in a bioelectrochemical system. nih.gov These examples demonstrate that ammonium tartrate is not merely an inert electrolyte but an active participant that can influence and help uncover complex electrochemical pathways.

Applications in Material Science and Nanostructure Engineering

Templating Agent in Sol-Gel Synthesis

Ammonium (B1175870) tartrate crystals serve as an effective and removable template for the fabrication of various one-dimensional (1D) nanostructures through the sol-gel process. This method offers a straightforward and controllable approach to producing high-surface-area materials with unique morphologies.

Ammonium tartrate has been successfully employed as a templating agent to synthesize a range of transition metal oxide tubes. researchgate.net In this process, needle-like crystals of ammonium dl-tartrate are first precipitated in an ethanol (B145695) solution. researchgate.net Subsequently, the corresponding metal alkoxide is introduced, leading to the deposition of the transition metal oxide onto the side faces of the ammonium tartrate crystal templates. researchgate.net This method has been used to create tubes of titanium dioxide (TiO2), zirconium dioxide (ZrO2), niobium pentoxide (Nb2O5), and tantalum pentoxide (Ta2O5). researchgate.net The resulting materials are typically amorphous oxide gels. researchgate.net The water-soluble nature of the ammonium dl-tartrate crystal template makes its removal a simple process, yielding hollow, micron- to submicron-sized transition metal oxide tubes. researchgate.netresearchgate.net

The characteristics of the resulting tubes, such as specific surface area and pore size distribution, are significantly influenced by the type of metal alkoxide used in the synthesis. researchgate.net This variability is attributed to the uniformity of the hydrolytic polycondensation of the alkoxides and the amount of hydrated water within the gel. researchgate.net

Table 1: Transition Metal Oxide Tubes Synthesized Using Ammonium Tartrate Template

| Metal Oxide | Precursor (Alkoxide) | Resulting Structure | Reference |

|---|---|---|---|

| TiO2 | Titanium alkoxide | Amorphous titania tubes | researchgate.net |

| ZrO2 | Zirconium alkoxide | Amorphous zirconia tubes | researchgate.netdntb.gov.ua |

| Nb2O5 | Niobium alkoxide | Amorphous niobia tubes | researchgate.netuga.edu |

The templating capability of ammonium tartrate extends to the creation of hybrid organosilicate nanotubes. researchgate.net By incorporating precursors like methyltriethoxysilane (MTES), polydimethylsiloxane (B3030410) (PDMS), and 3-aminopropyl triethoxysilane (B36694) (APTES) into the sol-gel process with crystalline ammonium tartrate as the template, hybrid nanotubes can be fabricated. researchgate.net The process involves the formation of a hydrogen-bonded aggregate of ammonium tartrate, which serves as the template around which the organosilicate precursors hydrolyze and condense. researchgate.net The interaction between the template and the inorganic precursor building blocks is crucial for the formation of well-defined, facetted tubes. researchgate.net

The dimensions and morphology of the nanotubes synthesized using an ammonium tartrate template can be precisely controlled by manipulating the synthetic conditions. researchgate.netmdpi.com Key factors include the pH of the reaction mixture, temperature, and the order of addition of reagents. researchgate.net

For instance, in the synthesis of silica (B1680970) nanotubes, maintaining a pH of approximately 11 and a temperature of 0°C is critical for the exclusive formation of facetted hollow tubes. researchgate.net Deviations from these optimal conditions can lead to the formation of spherical particles or broken, poor-quality tubes. researchgate.net The concentration of the templating agent and the hydrolysis rate of the silica precursor (e.g., tetraethoxysilane - TEOS) must be carefully balanced to achieve the desired tubular structures. researchgate.net

The length and diameter of the nanotubes can also be influenced by the anodization parameters in electrochemical synthesis methods that sometimes employ ammonium tartrate in the electrolyte. mdpi.commathnet.ruphyschemres.org For example, in the fabrication of TiO2 nanotubes, the anodization voltage and duration directly impact the resulting tube dimensions. physchemres.orgcas.cz Similarly, the diameter of carbon nanotubes grown within porous alumina (B75360) templates can be controlled by the pore size of the template, which is itself determined by the anodization conditions. mdpi.com

Synthesis of Hybrid Organosilicate Nanotubes

Role in Advanced Materials Development

Beyond its role as a templating agent, ammonium tartrate is a subject of research in the development of advanced materials, particularly in the field of nonlinear optics.

Ammonium tartrate crystals have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in technologies like optical information processing and frequency conversion. rasayanjournal.co.in Several tartrate compounds are known for their interesting physical properties, including piezoelectricity, ferroelectricity, and second harmonic generation (SHG). unige.ch

The second harmonic generation (SHG) efficiency of ammonium tartrate has been a key area of study. SHG is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength).

Research has shown that ammonium tartrate crystals exhibit a notable SHG efficiency. rasayanjournal.co.inosti.gov When subjected to a Q-switched mode-locked Nd:YAG laser, powdered samples of ammonium tartrate emit green light, confirming their frequency conversion capability. rasayanjournal.co.in

Studies have quantified this efficiency relative to a standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). In one investigation, a second harmonic signal of 88mV was observed for ammonium tartrate, compared to 55mV for KDP, indicating an SHG efficiency 1.6 times greater than that of KDP. rasayanjournal.co.in Another study reported the SHG efficiency of ammonium D,L-tartrate to be 1.3 times that of KDP. osti.gov The N-H...O hydrogen bonds within the crystal structure are believed to contribute to this higher SHG efficiency. rasayanjournal.co.in

Table 2: Comparison of Second Harmonic Generation (SHG) Efficiency

| Material | Relative SHG Efficiency (vs. KDP) | Reference |

|---|---|---|

| Ammonium Tartrate | 1.6 times greater | rasayanjournal.co.in |

| Ammonium D,L-Tartrate | 1.3 times greater | osti.gov |

| L-asparaginium Tartrate (LAsT) | 3 times greater | rjpbcs.com |

| L-valine hydrochloride monohydrate (VHM) | 0.3 times | researchgate.net |

The investigation into the NLO properties of ammonium tartrate and its derivatives continues to be an active area of research, with the goal of developing new and more efficient materials for optical applications. unige.chrasayanjournal.co.iniosrjournals.org

Nonlinear Optical (NLO) Material Research and Characterization

Assessment of Optical Quality and Mechanical Stability for NLO Applications

The viability of ammonium tartrate crystals for use in nonlinear optical (NLO) devices is critically dependent on their optical quality and mechanical robustness. Comprehensive characterization is performed to ensure the material meets the stringent requirements for applications in high-speed information processing, optical communications, and data storage. tandfonline.com

The optical quality is primarily assessed through optical transmittance spectroscopy. Studies show that ammonium D,L-tartrate (AMT) single crystals possess good optical transparency throughout the entire visible region. researchgate.netosti.gov The UV cut-off wavelength, a crucial parameter for NLO materials, has been reported at 234 nm researchgate.netosti.gov and 220 nm in other studies. researchgate.netrasayanjournal.co.in This wide transparency window is essential as the material must not absorb light at the fundamental or the second-harmonic wavelengths to be effective. rasayanjournal.co.in The high transmittance and wide optical band gap, calculated to be 5.045 eV, indicate its suitability for optoelectronic applications and the generation of wavelengths down to the UV spectrum. rasayanjournal.co.in

The nonlinear optical efficiency of ammonium tartrate is a key performance metric. This is commonly quantified by the Kurtz-Perry powder technique for second harmonic generation (SHG). Research confirms the NLO property of AMT, with its SHG efficiency found to be between 1.3 and 1.6 times greater than that of the standard reference material, potassium dihydrogen phosphate (KDP). researchgate.netosti.govrasayanjournal.co.in The enhanced SHG efficiency is attributed to the molecular structure, specifically the charge transfer between bonding groups and the presence of N-H...O hydrogen bonds. rasayanjournal.co.in

Mechanical stability is another cornerstone for practical NLO device fabrication. The mechanical behavior of AMT crystals is evaluated using Vickers microhardness testing. osti.gov This test helps determine the material's resistance to plastic deformation. Comparative studies have been conducted on AMT crystals grown by the conventional slow evaporation solution technique (SEST) and the unidirectional Sankaranarayanan–Ramasamy (SR) method. tandfonline.comresearchgate.net These studies revealed that crystals grown using the SR method exhibit higher microhardness, indicating superior mechanical strength. tandfonline.comresearchgate.net

| Property | Measurement Technique | Reported Value / Finding | Reference |

|---|---|---|---|

| UV Cut-off Wavelength | UV-Vis-NIR Spectroscopy | 220 nm - 234 nm | researchgate.netosti.govresearchgate.netrasayanjournal.co.in |

| Optical Transparency | UV-Vis-NIR Spectroscopy | Good transparency in the entire visible region | researchgate.netosti.gov |

| Second Harmonic Generation (SHG) Efficiency | Kurtz-Perry Powder Technique | 1.3 - 1.6 times that of KDP | researchgate.netosti.govrasayanjournal.co.in |

| Mechanical Stability | Vickers Microhardness Test | SR method grown crystals have higher microhardness than SEST grown crystals | tandfonline.comresearchgate.net |

| Laser Damage Threshold (LDT) | Laser Damage Threshold Analysis | SR method grown crystals have a higher LDT than conventionally grown crystals | tandfonline.comresearchgate.net |

Exploration in Aqueous Electrolytes for Energy Storage Devices (e.g., Electrical Double Layer Capacitors)

Ammonium tartrate has been investigated as a component of aqueous electrolytes for energy storage devices, particularly for Electrical Double Layer Capacitors (EDLCs), also known as supercapacitors. researchgate.net These devices are valued for their high power density and long operational life. researchgate.net While organic electrolytes are common in commercial supercapacitors, aqueous electrolytes are gaining attention due to their inherent advantages in safety, sustainability, and cost-effectiveness. researchgate.net

Research has presented aqueous tartrate-based electrolytes, including ammonium tartrate, as novel, metal-free, and non-toxic options for eco-friendly supercapacitors. researchgate.net Studies comparing the electrochemical performance of ammonium tartrate with sodium tartrate have highlighted the significant influence of the cation. researchgate.net Replacing the sodium cation with an ammonium cation resulted in an improvement in the electrolyte's conductivity by 40-60%. researchgate.net This higher ionic conductivity is crucial for minimizing internal resistance and enhancing the power performance of the supercapacitor. df-chemicals.com

When used in EDLCs with carbon electrodes, 1 M ammonium tartrate aqueous electrolytes have demonstrated the ability to deliver high specific capacitances, reaching up to 117 Fg⁻¹. researchgate.netresearchgate.net Furthermore, these devices exhibit high energy density. At a current density of 0.1 A g⁻¹, an energy density of 9.88 Wh kg⁻¹ was recorded, and at a higher rate of 10 A g⁻¹, the energy density was 1.14 Wh kg⁻¹. researchgate.net

Long-term stability is a critical factor for the practical application of supercapacitors. Floating tests, which assess the durability of the capacitor under a constant voltage, have shown excellent long-term performance for tartrate-based EDLCs. researchgate.net Specifically, devices using a 1 M ammonium tartrate electrolyte retained over 80% of their initial capacitance after 120 hours of floating at a cell voltage of 1.6 V. researchgate.net This performance indicates that ammonium tartrate electrolytes can be a promising component for the development of advanced, safe, and sustainable aqueous EDLCs. researchgate.net

| Performance Metric | Condition | Reported Value | Reference |

|---|---|---|---|

| Conductivity Improvement (vs. Sodium Tartrate) | - | 40 - 60% | researchgate.net |

| Specific Capacitance | - | Up to 117 Fg⁻¹ | researchgate.net |

| Energy Density | @ 0.1 A g⁻¹ | 9.88 Wh kg⁻¹ | researchgate.net |

| @ 10 A g⁻¹ | 1.14 Wh kg⁻¹ | researchgate.net | |

| Capacitance Retention | 1.6 V floating for 120 hours | > 80% | researchgate.net |

Role in Catalysis, Coordination Chemistry, and Organic Synthesis Research

Catalytic and Reagent Applications in Synthetic Chemistry

In the realm of synthetic chemistry, ammonium (B1175870) tartrate is valued both as a reagent that provides a safe and convenient source of ammonia (B1221849) and as a key intermediate in complex reaction sequences.

Transition-metal-catalyzed reactions often require the use of ammonia, which is a toxic and difficult-to-handle gas. u-tokyo.ac.jp Ammonium tartrate has emerged as a novel and effective ammonia surrogate, providing a solid, stable, and more convenient source of ammonia for these reactions. rsc.orgresearchgate.net This approach avoids the need for gaseous or aqueous ammonia. rsc.org

A notable application is in palladium-catalyzed allylic amination. ibs.re.kr Research by Grigg and co-workers demonstrated that ammonium tartrate can be used in palladium-catalyzed five-component cascade reactions to produce complex bisallylamines. rsc.orgibs.re.kr In this process, aryl iodides react with monosubstituted allenes to create palladium π-allyl intermediates. ibs.re.kr These intermediates then react with the ammonia generated from ammonium tartrate to yield the final (Z,Z)-bisallylamine products. ibs.re.kr Ammonium tartrate was selected over other ammonium salts due to its higher thermal stability, which allows for a more controlled release of ammonia when heated, particularly with the addition of a base like potassium carbonate (K2CO3). rsc.orgibs.re.kr

Table 1: Comparison of Ammonia Sources in a Model Pd-Catalyzed Cascade Reaction rsc.org

| Ammonia Source | Base Added | Reaction Time | Yield of Product 12a |

| (NH4)2CO3 | None | 18h | 75% |

| (NH4)2CO3 | K2CO3 | 24h | 75% |

| (NH4)2-tartrate | None | 24h | 25% |

| (NH4)2-tartrate | K2CO3 | 18h | 80% |

Data synthesized from a study on stereoselective Pd(0) catalysed five-component cascade synthesis. rsc.org

Ammonium tartrate plays a crucial role as an intermediate in multi-component cascade reactions, which are highly efficient processes that form several chemical bonds in a single operation to build complex molecules from simple starting materials. rsc.orgresearchgate.net The five-component synthesis of Z,Z-bisallylamines is a prime example where ammonium tartrate is not just a reagent but a key part of the cascade pathway. rsc.orgibs.re.kr The process demonstrates significant molecular complexity enhancement with broad functional group compatibility. rsc.org This methodology has been utilized to create diverse molecular scaffolds, including those based on heterocyclic bisallenes, for the exploration of biochemical space. researchgate.net

Function as an Ammonia Surrogate in Transition-Metal Catalyzed Reactions (e.g., Pd-catalyzed Allylic Amination)

Complexation and Ligand Research

The tartrate component of ammonium tartrate is a well-established chelating agent and a source of chirality, making the compound valuable in coordination chemistry and analytical applications. synthetikaeu.com

The tartrate dianion derived from ammonium tartrate is a "privileged ligand" in asymmetric synthesis due to its C2 symmetry, which reduces the number of possible isomeric metal complexes. This property is fundamental to its use in creating chiral environments around a metal center, enabling the synthesis of specific enantiomers of a target molecule. numberanalytics.comuclm.es

A classic and highly influential example is the Sharpless asymmetric epoxidation of allylic alcohols. uclm.esnih.gov In this reaction, a titanium-tartrate complex, often formed from a dialkyl tartrate, acts as the chiral catalyst. numberanalytics.comuclm.es The tartrate ligand creates a chiral pocket that directs the delivery of an oxygen atom to one face of the carbon-carbon double bond, resulting in high enantioselectivity. numberanalytics.comuclm.es The principles discovered in this reaction, which can utilize tartrate ligands, are foundational in the field of asymmetric catalysis. nih.gov While dialkyl tartrates are common, the underlying chemistry showcases the power of the tartrate scaffold, available from ammonium tartrate, in controlling stereochemistry.

Ammonium tartrate is utilized as a chelating and masking agent in various analytical and industrial contexts. smolecule.comgoogle.com The tartrate ion can bind to metal ions, forming stable water-soluble complexes. nih.gov This action effectively "masks" the metal ions, preventing them from interfering with chemical analyses or industrial processes. smolecule.comdcu.ie

For instance, in the analysis of fluoride (B91410) in fluxes using an ion-selective electrode, a combination of chelating agents including ammonium tartrate is used to complex metal cations that would otherwise interfere with the measurement. google.com Similarly, tartrates are known masking agents for metal ions like iron and magnesium in alkaline conditions, preventing their precipitation as hydroxides, which is critical in applications like the detection of ammonia nitrogen in water samples. google.com This chelating ability is also exploited in environmental analysis for detecting heavy metals and in biochemical research to prevent metal ion interference. smolecule.com

Table 2: Applications of Ammonium Tartrate as a Chelating/Masking Agent

| Application Area | Metal Ions Masked/Chelated | Purpose |

| Analytical Chemistry | Various metal cations (e.g., in fluxes) | To prevent interference in fluoride ion-selective electrode analysis. google.com |

| Water Quality Testing | Iron (Fe), Magnesium (Mg) | To prevent precipitation of metal hydroxides in alkaline solutions during ammonia nitrogen detection. google.com |

| Environmental Analysis | Heavy metals (e.g., lead, nickel) | To facilitate the detection of specific metal ions without interference from others. smolecule.com |

| Biochemistry | Divalent metal ions | To prevent interference in biochemical reactions and assays. smolecule.com |

Ammonium tartrate serves as a reactant for the synthesis of coordination polymers (CPs), which are multi-dimensional structures with interesting properties like magnetism and catalysis. semanticscholar.orgbcrec.id A study by Khunur and Prananto detailed a simple and feasible method for producing a Cobalt(II)-tartrate hydrate (B1144303) coordination polymer using diammonium tartrate and an aqueous solution of cobalt(II) nitrate (B79036) hexahydrate at room temperature. semanticscholar.orgbcrec.id

In the resulting crystal structure, the tartrate dianions act as bridging ligands, connecting multiple cobalt centers. semanticscholar.org The tartrate ligands were observed to have both tetra- and hexa-dentate coordination modes, with the hexadentate ligand linking four different cobalt centers. semanticscholar.orgbcrec.id This network of coordination bonds creates a 2D sheet structure, which is further extended into a 3D network through hydrogen bonding. semanticscholar.org This method highlights the utility of diammonium tartrate as a direct and effective component in the self-assembly of functional polymeric materials. semanticscholar.orgbcrec.id

Biochemical and Biological Research Perspectives Strictly Non Clinical

Role in Cell Culture and Protein Studies

Ammonium (B1175870) tartrate serves as a valuable tool in the fields of cell culture and protein biochemistry, primarily due to its properties as a nitrogen source and a crystallization agent.

Ammonium tartrate is utilized as a nitrogen source in various microbial and fungal cell culture media. smolecule.comchemicalbook.com Nitrogen is an essential element for the synthesis of amino acids, nucleic acids, and other nitrogen-containing cellular components. Studies have shown that various fungi, including species of Pestalotiopsis and Pseudopestalotiopsis, prefer ammonium tartrate over other nitrogen sources like ammonium nitrate (B79036) or ammonium sulphate for mycelial biomass production. unimas.my

In a study on the cultivation of Pleurotus sajor-caju, ammonium tartrate was used as the nitrogen source to determine the optimal carbon-to-nitrogen ratio for mycelial growth. koreascience.kr Research on the fungus Cunninghamella bainieri 2A1, a producer of fungal lipids, also utilized ammonium tartrate in a nitrogen-limited medium to study lipid production. nih.govresearchgate.net The complete utilization of ammonium tartrate by the fungus within 24 hours was observed, highlighting its bioavailability. nih.gov Furthermore, in studies on the production of enzymes like laccase and manganese peroxidase by Trametes versicolor, ammonium tartrate was identified as an effective nitrogen source. jmb.or.kr

| Fungus Species | Application of Ammonium Tartrate in Culture Media | Research Focus |

| Pestalotiopsis sp. & Pseudopestalotiopsis sp. | Preferred nitrogen source for mycelial growth. unimas.my | Investigating nutrient and physiological requirements for biomass production. unimas.my |

| Pleurotus sajor-caju | Nitrogen source to determine optimal C/N ratio. koreascience.kr | Optimizing conditions for mycelial growth. koreascience.kr |

| Cunninghamella bainieri 2A1 | Nitrogen source in a nitrogen-limited medium. nih.govresearchgate.net | Studying fungal lipid production. nih.govresearchgate.net |

| Trametes versicolor | Effective nitrogen source for enzyme production. jmb.or.kr | Investigating the production of laccase and manganese peroxidase. jmb.or.kr |

A critical application of ammonium tartrate is in the field of protein X-ray crystallography, a technique used to determine the three-dimensional structure of proteins. smolecule.comsigmaaldrich.comscientificlabs.iesigmaaldrich.com In this context, ammonium tartrate acts as a precipitant, a substance that encourages the protein to come out of solution and form well-ordered crystals. smolecule.com These crystals are then used for X-ray diffraction analysis to elucidate the protein's structure.

Ammonium tartrate has been successfully used in the crystallization of various proteins. For instance, it was a key component in the reservoir solution for the crystallization of a fragment of the Uba5 protein, which is necessary for the activation of Ufm1. nih.gov Needle-like crystals of the protein were initially obtained in a solution containing 0.3–0.5 M ammonium tartrate, and crystals suitable for data collection were later optimized with 0.2 M ammonium tartrate. nih.gov

In another study, ammonium tartrate was used in the crystallization of the Smad1 MH1 domain bound to a DNA element. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It has also been employed in microseed matrix screening (MMS) to promote the crystallization of antibody-antigen complexes. iucr.org In one such experiment, crystals of the H2L6 antibody-antigen complex were obtained in a solution containing 20% PEG 3350 and 0.2 M ammonium tartrate at pH 6.6, which diffracted to 1.9 Å resolution. iucr.org

| Protein/Complex | Role of Ammonium Tartrate | Crystallization Conditions |

| Uba5 fragment (residues 57–363) | Precipitant | 100 mM MES–KOH pH 6.0, 24% PEG 3350, 0.2 M ammonium tartrate. nih.gov |

| Smad1 MH1 domain-DNA complex | Component in crystallization studies. chemicalbook.comsigmaaldrich.comsigmaaldrich.com | Not detailed in the provided search results. |

| H2L6 antibody-antigen complex | Precipitant in microseed matrix screening. iucr.org | 20% PEG 3350, 0.2 M ammonium tartrate, pH 6.6. iucr.org |

Use as a Nitrogen Source in Cell Culture Media

Enantioselective Biological Processes

The history of stereochemistry is intrinsically linked to tartaric acid and its salts, including ammonium tartrate.

In the mid-19th century, Louis Pasteur conducted groundbreaking research on the nature of tartaric acid. In 1857, he observed that when a solution of racemic ammonium tartrate was incubated with microorganisms, the (+)-tartaric acid was preferentially consumed, leaving the (-)-tartaric acid behind. researchgate.netnih.govx-mol.com This was a landmark discovery of biological enantioselectivity. nih.govx-mol.com

In 1860, Pasteur further demonstrated this phenomenon using the common mold Penicillium glaucum. researchgate.netnih.govresearchgate.net He showed that this mold could selectively metabolize the (+)-tartrate from a solution of ammonium tartrate, leaving the (-)-tartrate largely untouched. researchgate.netwiley-vch.de Pasteur correctly theorized that this selective consumption was due to the interaction of the tartrate enantiomers with chiral molecules within the microorganism. wiley-vch.de This work laid the foundation for the understanding of stereochemistry in biological systems.

Investigation of Biochemical Interactions in Experimental Models

Beyond its role as a nutrient and precipitant, ammonium tartrate also serves as a useful buffer in biochemical research.

Ammonium tartrate can function as a biological buffer, helping to maintain a stable pH in solutions used for biochemical research. smolecule.comchemicalbook.comsigmaaldrich.comscientificlabs.ie This is crucial for many biological experiments, as the activity of enzymes and the stability of other biomolecules are often highly dependent on a specific pH range. A 1 M solution of ammonium tartrate in water has a pH between 6.0 and 7.5 at 25°C. sigmaaldrich.com This buffering capacity, along with its compatibility with mass spectrometry, makes it a valuable component in techniques like hydrophobic interaction chromatography (HIC) for protein separation. acs.org

Studies on Molecular Binding Interactions in in vitro Systems (e.g., GABA-A Receptor Ligands)

In the realm of non-clinical biochemical research, ammonium tartrate has been investigated for its interactions at a molecular level, particularly concerning its influence on the gamma-aminobutyric acid type A (GABA-A) receptor complex. The GABA-A receptor, a ligand-gated ion channel, is a primary target for many neuroactive compounds and plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. plos.orgmdpi.com In vitro studies using human brain tissue have provided specific insights into how ammonium tartrate can modulate the binding of ligands to this receptor.

A significant study utilized a radiometric assay with membranes isolated from normal human frontal cortex to examine the direct effects of ammonium tartrate on the binding of a classic GABA-A receptor ligand. nih.gov The research focused on the interaction with the benzodiazepine (B76468) binding site, a key allosteric modulatory site on the receptor. mdpi.com Findings from this in vitro research demonstrated that ammonium tartrate significantly altered the binding characteristics of [³H]flunitrazepam, a benzodiazepine agonist. Specifically, the presence of ammonium tartrate led to a notable decrease in the maximal binding capacity (Bmax) of [³H]flunitrazepam to the cortical membranes. nih.gov

This observation suggests that ammonium tartrate, likely through the action of the ammonium ion (NH₄⁺), induces a conformational change in the GABA-A receptor complex. nih.govnih.gov Such a change reduces the number of available binding sites for flunitrazepam, thereby inhibiting its binding. nih.gov Further research into the effects of the ammonium ion on the GABAergic system supports this concept of allosteric modulation. Studies have shown that ammonia (B1221849) can potentiate the GABA-A receptor's response to GABA, likely by modifying the receptor's affinity for its primary neurotransmitter. nih.govresearchgate.net This potentiation effect on GABA-induced currents was observed to be independent of the benzodiazepine receptor itself, as it was not blocked by the selective benzodiazepine antagonist flumazenil (B1672878) (Ro 15-1788). nih.gov However, other evidence indicates that comparable ammonia concentrations can synergistically enhance the binding of both a GABA agonist and a benzodiazepine agonist to the receptor complex, suggesting a complex interaction that ultimately enhances inhibitory neurotransmission. researchgate.net

The primary research finding regarding the direct impact of ammonium tartrate on ligand binding in a human brain preparation is detailed in the table below.

Table 1: Effect of Ammonium Tartrate on [³H]Flunitrazepam Binding to Human Cortical Membranes

This interactive table summarizes the results from an in vitro radiometric assay investigating the influence of ammonium tartrate on a key GABA-A receptor ligand.

| Parameter | Control (No Ammonium Tartrate) | With Ammonium Tartrate | Percentage Change | Reference |

| Maximal Binding (Bmax) | 366 ± 63 fmol/mg protein | 258 ± 45 fmol/mg protein | ↓ 29.5% | nih.gov |

This data indicates a direct molecular interaction of ammonium tartrate within the in vitro system, leading to a significant reduction in the binding capacity of the GABA-A receptor for a benzodiazepine site ligand. nih.gov These non-clinical findings underscore the compound's ability to modulate this critical neurotransmitter receptor complex. nih.gov

Q & A

Q. What are the standard methods for synthesizing high-purity ammonium tartrate, and how can its purity be validated?

Ammonium tartrate is synthesized by neutralizing L(+)-tartaric acid with ammonium hydroxide under controlled pH conditions (typically pH 6–8). The reaction is:

Post-crystallization, purity is validated via gravimetric analysis (e.g., complexometric titration with EDTA, using sodium tartrate to prevent hydroxide precipitation ), or by X-ray diffraction (XRD) to confirm crystal structure .

Q. How does the crystalline structure of ammonium tartrate influence its physicochemical properties?

The dextrorotatory form (+)-(1a) crystallizes in the orthorhombic system (space group ) with unit cell dimensions Å, Å, Å. Its extensive hydrogen-bonding network enhances stability and solubility compared to the racemic form (±)-(1b), which has a monoclinic structure () with weaker hydrogen bonding . These structural differences affect hygroscopicity and reactivity in aqueous solutions.

Q. What analytical techniques are recommended for quantifying ammonium tartrate in complex matrices?

- Titrimetry : Use EDTA in ammonium hydroxide-buffered media with sodium tartrate (1 mol L) to prevent metal hydroxide precipitation. The equivalence point is determined via non-parametric regression of titration curves .

- Spectrophotometry : For trace analysis, employ colorimetric methods with reagents like potassium antimonyl tartrate, ensuring tartrate concentrations <0.1% to avoid interference .

Advanced Research Questions

Q. How can enantiomeric resolution of ammonium tartrate be achieved, and what role does crystallization play?

Enantiomeric separation exploits the differential solubility of dextrorotatory (+)-(1a) and racemic (±)-(1b) forms. Crystallization in aqueous ethanol at 4°C selectively precipitates the (+)-enantiomer due to its lower solubility. XRD confirms phase purity, with hydrogen-bonding patterns distinguishing enantiomers .

Q. What experimental design strategies ensure robustness in ammonium tartrate-based analytical methods?

A Box-Behnken design evaluates critical variables:

Q. How do conflicting data on ammonium tartrate’s stability arise, and how can they be resolved?

Discrepancies often stem from:

- pH variability : Degradation accelerates above pH 8 due to ammonium dissociation.

- Temperature : Thermal gravimetric analysis (TGA) shows decomposition >150°C, but hygroscopicity at ambient conditions may alter observed stability . Mitigate by standardizing storage (desiccators, 20°C) and using inert buffers during experiments .

Methodological Tables

Table 1. Box-Behnken Design for Robustness Testing of Ammonium Tartrate Titration

| Variable | Range Studied | Effect on Measurement |

|---|---|---|

| NHOH concentration | 0.17–0.92 mol kg | Insignificant () |

| Na tartrate volume | 8.4–16.8 µmol kg | Insignificant () |

Table 2. Crystallographic Data for Ammonium Tartrate Salts

| Form | Space Group | Unit Cell Dimensions (Å) | Hydrogen Bonds |

|---|---|---|---|

| (+)-(1a) | , , | 12 intermolecular | |

| (±)-(1b) | , , | 8 intermolecular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。